2-Anilino-4-(1-isopropylimidazole-5-yl)pyrimidine
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Overview
Description
2-Anilino-4-(1-isopropylimidazole-5-yl)pyrimidine is a heterocyclic compound that features both imidazole and pyrimidine rings. These structures are known for their significant roles in various biological and chemical processes. The compound’s unique structure allows it to interact with different molecular targets, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Anilino-4-(1-isopropylimidazole-5-yl)pyrimidine typically involves the formation of the imidazole ring followed by the construction of the pyrimidine ring. One common method includes the reaction of 1-isopropylimidazole with aniline and a suitable pyrimidine precursor under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the compound meets the required standards for its intended applications .
Chemical Reactions Analysis
Types of Reactions
2-Anilino-4-(1-isopropylimidazole-5-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles or electrophiles; reactions often require catalysts and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in a variety of substituted derivatives, depending on the nature of the substituents introduced .
Scientific Research Applications
2-Anilino-4-(1-isopropylimidazole-5-yl)pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-Anilino-4-(1-isopropylimidazole-5-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, or interaction with nucleic acids .
Comparison with Similar Compounds
Similar Compounds
1H-Imidazole: A simpler imidazole derivative with broad biological activity.
2-Aminopyrimidine: A pyrimidine derivative known for its role in medicinal chemistry.
4-Anilinopyrimidine: A compound with structural similarities and potential biological activities
Uniqueness
2-Anilino-4-(1-isopropylimidazole-5-yl)pyrimidine stands out due to its combined imidazole and pyrimidine rings, which provide a unique framework for interacting with various molecular targets.
Properties
Molecular Formula |
C16H17N5 |
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Molecular Weight |
279.34 g/mol |
IUPAC Name |
N-phenyl-4-(3-propan-2-ylimidazol-4-yl)pyrimidin-2-amine |
InChI |
InChI=1S/C16H17N5/c1-12(2)21-11-17-10-15(21)14-8-9-18-16(20-14)19-13-6-4-3-5-7-13/h3-12H,1-2H3,(H,18,19,20) |
InChI Key |
CDJAXGIHROWUOL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=NC=C1C2=NC(=NC=C2)NC3=CC=CC=C3 |
Origin of Product |
United States |
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